2-(2,4-difluoro-3-methoxyphenyl)ethan-1-ol
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Overview
Description
2-(2,4-difluoro-3-methoxyphenyl)ethan-1-ol is an organic compound with the molecular formula C9H10F2O2 It is characterized by the presence of two fluorine atoms and a methoxy group attached to a phenyl ring, along with an ethan-1-ol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-difluoro-3-methoxyphenyl)ethan-1-ol typically involves the reaction of 2,4-difluoro-3-methoxybenzaldehyde with a suitable reducing agent. One common method is the reduction of the aldehyde group to an alcohol using sodium borohydride (NaBH4) in a solvent such as methanol or ethanol. The reaction is usually carried out at room temperature and monitored using techniques like thin-layer chromatography (TLC) to ensure completion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(2,4-difluoro-3-methoxyphenyl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be further reduced to form the corresponding alkane using strong reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium methoxide (NaOCH3) in methanol for nucleophilic aromatic substitution.
Major Products Formed
Oxidation: 2-(2,4-difluoro-3-methoxyphenyl)ethanal or 2-(2,4-difluoro-3-methoxyphenyl)ethanoic acid.
Reduction: 2-(2,4-difluoro-3-methoxyphenyl)ethane.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(2,4-difluoro-3-methoxyphenyl)ethan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals with improved efficacy and reduced side effects.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(2,4-difluoro-3-methoxyphenyl)ethan-1-ol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity for certain targets, making it a valuable tool in medicinal chemistry.
Comparison with Similar Compounds
Similar Compounds
- 2-(3,4-Dimethoxyphenyl)ethanol
- 2-(2,4-Difluoro-3-methoxyphenyl)ethanone
- 2-(2,4-Difluoro-3-methoxyphenyl)ethane
Uniqueness
2-(2,4-difluoro-3-methoxyphenyl)ethan-1-ol is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and physical properties. The presence of both fluorine atoms and a methoxy group on the phenyl ring can influence its reactivity and interactions with other molecules, making it a versatile compound for various applications.
Properties
CAS No. |
1891382-58-3 |
---|---|
Molecular Formula |
C9H10F2O2 |
Molecular Weight |
188.2 |
Purity |
95 |
Origin of Product |
United States |
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